molecular formula C24H28N2O3S B4264440 2-({4-[4-(Butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid

2-({4-[4-(Butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid

Cat. No.: B4264440
M. Wt: 424.6 g/mol
InChI Key: WBTZSVMEBLOJEW-UHFFFAOYSA-N
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Description

2-({4-[4-(Butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid is a complex organic compound with a unique structure that includes a thienyl group, a cyano group, and a sec-butylphenyl group

Preparation Methods

The synthesis of 2-({4-[4-(Butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid typically involves multiple steps, including the formation of the thienyl group and the introduction of the cyano and sec-butylphenyl groups. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve cost-effective and efficient production.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-({4-[4-(Butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a drug candidate for various diseases.

    Industry: The compound can be used in the development of new materials and products with specific properties.

Mechanism of Action

The mechanism by which 2-({4-[4-(Butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

When compared to other similar compounds, 2-({4-[4-(Butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

2-[[4-(4-butan-2-ylphenyl)-3-cyano-5-methylthiophen-2-yl]carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S/c1-4-14(2)16-9-11-17(12-10-16)21-15(3)30-23(20(21)13-25)26-22(27)18-7-5-6-8-19(18)24(28)29/h9-12,14,18-19H,4-8H2,1-3H3,(H,26,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTZSVMEBLOJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C2=C(SC(=C2C#N)NC(=O)C3CCCCC3C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({4-[4-(Butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
2-({4-[4-(Butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid
Reactant of Route 3
Reactant of Route 3
2-({4-[4-(Butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid
Reactant of Route 4
2-({4-[4-(Butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid
Reactant of Route 5
2-({4-[4-(Butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid
Reactant of Route 6
Reactant of Route 6
2-({4-[4-(Butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid

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